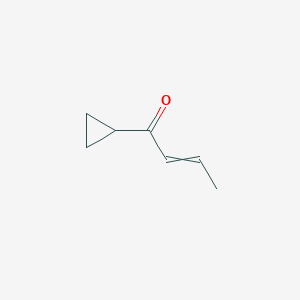

1-cyclopropylbut-2-en-1-one

Description

1-Cyclopropylbut-2-en-1-one is a cyclopropane-containing α,β-unsaturated ketone. Its structure combines a strained cyclopropane ring with a conjugated enone system, which may confer unique reactivity and stability compared to other cyclic ketones.

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

1-cyclopropylbut-2-en-1-one |

InChI |

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h2-3,6H,4-5H2,1H3 |

InChI Key |

YAVNVCTYRCDELQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylbut-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl ketone with acetylene in the presence of a strong base. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions have been employed to efficiently produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylbut-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

1-Cyclopropylbut-2-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-cyclopropylbut-2-en-1-one exerts its effects involves interactions with various molecular targets. The cyclopropyl group can induce strain in molecular structures, making the compound highly reactive. This reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-cyclopropylbut-2-en-1-one and related compounds from the evidence:

Key Observations:

However, the presence of an α,β-unsaturated ketone in this compound may enhance conjugation, stabilizing the molecule compared to non-conjugated analogs like 2,5-di(cyclopentylidene)cyclopentan-1-one .

Functional Group Influence: Ketone vs. Amine: this compound’s ketone group contrasts with the amine in 1-cyclopropyl-2-(2-methylphenyl)ethanamine . This difference likely affects solubility (e.g., polar ketone vs. basic amine) and reactivity (e.g., nucleophilic addition vs. amine alkylation). Aryl Substituents: The chlorophenyl group in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one may confer electron-withdrawing effects, altering the ketone’s electrophilicity compared to the simpler cyclopropane-enone system.

Hazard and Safety Data: Limited toxicological data exist for cyclopropane-containing compounds in the evidence. For example, 2,5-di(cyclopentylidene)cyclopentan-1-one lacks thorough hazard classification , while 1-cyclopropyl-2-(2-methylphenyl)ethanamine is labeled with precautionary measures (e.g., avoiding inhalation) .

Biological Activity

1-Cyclopropylbut-2-en-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. Recent studies have shown that compounds containing cyclopropyl groups can be synthesized through various methods, including ring contraction reactions of cyclobutene derivatives under specific conditions . The structural characteristics of this compound make it a valuable scaffold for further modifications aimed at enhancing biological efficacy.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study reported that certain isoxazole derivatives showed potent inhibition of human prostate cancer cell lines, such as LNCaP and PC-3, with IC50 values indicating effective growth suppression . While specific data on this compound is limited, its structural analogs suggest potential for similar activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. For example, compounds with cyclopropyl moieties have been documented to inhibit key enzymes involved in steroidogenesis and androgen signaling pathways, which are critical in the context of hormone-dependent cancers . The inhibition of enzymes like CYP17A1 and 5α-reductase has been linked to reduced tumor growth in prostate cancer models.

Case Studies

While direct case studies specifically involving this compound are sparse, related compounds provide insights into its potential effects:

- Isoxazole Derivatives : A study highlighted the antiandrogenic activity of isoxazole derivatives that prevented androgen receptor binding in prostate cancer cells . This suggests that similar compounds could exhibit comparable mechanisms.

- Cyclobutene Reactions : Investigations into cyclobutene derivatives revealed that oxidative reactions could lead to biologically active products. The formation of cyclopropane ketones from these reactions indicates a pathway through which this compound might exert biological effects .

Data Summary

The following table summarizes relevant findings from studies on structurally related compounds:

| Compound Type | Activity | IC50 Value (μM) | Target Enzyme/Pathway |

|---|---|---|---|

| Isoxazole Derivative | Antiandrogenic | 5 | Androgen Receptor |

| Cyclobutene Derivative | Tumor Growth Inhibition | Varies | CYP17A1 |

| Cyclopropane Ketone | Antitumor | Varies | Various (dependent on structure) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.